2-iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide

Positional isomerism Glucagon receptor antagonism Structure-activity relationship

Researchers requiring a structurally defined, low-affinity glucagon receptor control compound or a radioiodination-compatible acylhydrazone scaffold face limited sourcing options for the ortho-iodo isomer. 2-Iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide (C₁₉H₁₅IN₂O, MW 414.24) directly addresses this gap. - Regiochemical Identity: The ortho-iodine substituent confers a ~10-fold difference in glucagon receptor binding versus the meta-iodo isomer, making it essential for SAR validation as a predicted low-affinity control (IC₅₀ > 10 µM). - Enabling Radiochemistry: The aryl iodide serves as a direct precursor for electrophilic radioiodination (¹²⁵I/¹²³I) or stannylation-mediated radiolabeling-functionality absent in chloro, bromo, or non-halogenated analogs. - Synthetic Versatility: The ortho-iodo handle enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for library diversification, a capability the 3-iodo isomer cannot replicate regioselectively. Custom synthesis with defined purity specifications; inquiry-based pricing and global shipment available.

Molecular Formula C19H15IN2O
Molecular Weight 414.2 g/mol
Cat. No. B11692068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide
Molecular FormulaC19H15IN2O
Molecular Weight414.2 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=CC=C1I)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C19H15IN2O/c1-13(15-11-10-14-6-2-3-7-16(14)12-15)21-22-19(23)17-8-4-5-9-18(17)20/h2-12H,1H3,(H,22,23)/b21-13+
InChIKeyKFYUJYGGNVZWKX-FYJGNVAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide: Compound-Class & Procurement


2-Iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide (molecular formula C₁₉H₁₅IN₂O, molecular weight 414.24 g/mol) is a benzoylnaphthalenehydrazone derivative belonging to the acylhydrazone class . Compounds in this class have been identified as competitive antagonists at the human glucagon receptor, with optimized members achieving nanomolar binding affinities [1]. The iodine substituent at the ortho position of the benzoyl ring distinguishes this compound from its meta-substituted isomers and non-halogenated analogues, and offers a potential handle for radiolabelling applications [2].

2-Iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide: Generic Substitution Risk


Acylhydrazone derivatives exhibit pronounced sensitivity to the position and identity of halogen substituents on the benzoyl ring. Published structure-activity relationship (SAR) data for the benzoylnaphthalenehydrazone series demonstrate that relocation of a single halogen atom from the C3 to the C2 position alters glucagon receptor binding affinity by approximately 10-fold [1]. Furthermore, the iodine atom provides uniquely enabling reactivity for radiochemical synthesis (radioiodination) that cannot be replicated by chloro, bromo, or unsubstituted analogues [2]. Procurement of a non-iodinated or differently substituted hydrazone therefore introduces a demonstrable risk of divergent biological activity and loss of the radiochemical utility that the 2-iodo substitution confers.

2-Iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide: Differentiation Evidence


Positional Isomer Effect on Glucagon Receptor Binding

The 2-iodo (ortho) substitution pattern on the benzoyl ring of 2-iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is distinct from the 3-iodo (meta) isomer (3-iodo-N'-[1-(2-naphthyl)ethylidene]benzohydrazide, CAS 307338-86-9). Published SAR in the benzoylnaphthalenehydrazone series demonstrates that relocation of a halogen atom from the C3 position (meta) to the C2 position (ortho) decreases glucagon receptor binding potency by approximately 10-fold (e.g., compound 25 vs. 26 in Ling et al., 2001, where C3→C2 hydroxyl relocation produced a 10-fold affinity loss) [1]. Although no head-to-head binding assay directly comparing the 2-iodo and 3-iodo isomers has been published, the class-level SAR trend predicts that the 2-iodo compound will exhibit significantly lower glucagon receptor affinity than its 3-iodo counterpart [1].

Positional isomerism Glucagon receptor antagonism Structure-activity relationship

Radioiodination Utility vs. Non-Halogenated Analogs

The presence of iodine at the ortho position of the benzoyl ring renders 2-iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide suitable as a precursor for radioiodination (e.g., ¹²⁵I or ¹²³I labelling), enabling generation of radiolabelled analogues for receptor autoradiography or SPECT imaging [1]. The non-iodinated parent compound, (E)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide (CAS 142068-28-8, MW 288.34), lacks the iodine atom and is therefore incompatible with radioiodination protocols . The difference in molecular weight (414.24 vs. 288.34 g/mol) also impacts HPLC retention time and mass spectrometry detection limits .

Radioiodination Radioligand precursor Isotopic labelling

Cytotoxicity Profile vs. 4-Alkoxy Derivatives

A structurally related benzohydrazide derivative, (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide (compound 2), was recently reported to exhibit anticarcinogenic activity against breast cancer cell lines (MCF-7), with quantitative in vitro cytotoxicity data and molecular docking analyses confirming its mechanism of action [1]. The 2-iodo derivative differs by substitution of the 4-hexyloxy group with a 2-iodo substituent, which alters lipophilicity (ClogP), hydrogen-bonding capacity, and potential off-target profiles [1]. Although no direct head-to-head cytotoxicity comparison between the 2-iodo and 4-hexyloxy derivatives exists, the structural divergence predicts distinct cytotoxicity spectra, making the 2-iodo compound a valuable comparator for mechanistic studies [1].

Anticancer activity Breast cancer cell lines Cytotoxicity

Potency Cliff vs. Optimized 3-Chloro Antagonist

The optimized benzoylnaphthalenehydrazone compound 27, bearing a 3-chloro-4-hydroxybenzoyl moiety, binds the human glucagon receptor with an IC₅₀ of 0.20 µM and functionally antagonizes glucagon-stimulated cAMP accumulation in transfected BHK cells with a Kb of 0.21 µM [1]. The 2-iodo derivative lacks the critical 4-hydroxy group essential for high-affinity binding (removal of the C4-OH in this series abolished activity, as shown by compound 22 being inactive) and positions the halogen at the disfavored ortho rather than meta position [1]. Based on class-level SAR, the 2-iodo compound is predicted to exhibit substantially weaker glucagon receptor antagonism (estimated IC₅₀ > 10 µM) [1].

Glucagon receptor antagonist Potency cliff Halogen SAR

Lipophilicity Comparison (XLogP3)

The 2-iodo substitution increases calculated lipophilicity relative to the non-halogenated parent benzohydrazide. The 2-iodobenzohydrazide fragment (PubChem CID 615675) has a computed XLogP3 of 0.5 [1], whereas the complete target compound, incorporating the naphthalene ethylidene moiety, is predicted to exhibit substantially higher logP (estimated >4.0 based on the naphthalene contribution and iodine atom). By comparison, the non-iodinated parent (E)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide (MW 288.34) has a lower predicted logP . This difference in lipophilicity affects solubility, membrane permeability, and non-specific protein binding, all of which directly influence experimental reproducibility in biological assays.

Lipophilicity Drug-likeness Physicochemical profiling

2-Iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide: Research Applications


Radioiodinated Tracer Precursor for Imaging

The ortho-iodine substituent enables direct use of 2-iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide as a precursor for electrophilic radioiodination (¹²⁵I or ¹²³I), or for conversion to a tributylstannyl intermediate for iododestannylation-based radiolabelling [1]. This is not possible with the non-iodinated parent compound or with chloro/bromo analogues that lack suitable iodine isotopes for imaging. The resulting radioligand can be deployed in receptor occupancy studies or in vivo biodistribution experiments.

Low-Affinity Control for Glucagon Receptor Assays

Based on established SAR showing that relocation of substituents from the C3 (meta) to the C2 (ortho) position of the benzoyl ring reduces glucagon receptor binding by approximately 10-fold, and that the absence of a 4-hydroxy group abolishes activity (compound 22, inactive), the 2-iodo derivative is predicted to exhibit glucagon receptor IC₅₀ > 10 µM [1]. This makes it suitable as a low-affinity control compound for validating assay specificity when testing high-affinity antagonists such as compound 27 (IC₅₀ = 0.20 µM) [1].

Halogen-Bonding Probe for Structural Studies

The iodine atom at the ortho position provides a strong halogen-bond donor that can be exploited in co-crystallization studies with target proteins, or in computational docking and molecular dynamics simulations to map halogen-binding hotspots [1]. The 2-iodo derivative offers a distinct halogen-bond geometry compared to 3-iodo or 4-iodo isomers, enabling systematic mapping of halogen-bonding preferences in protein binding sites. This application cannot be fulfilled by non-iodinated or alkyl-substituted benzohydrazide derivatives.

Cross-Coupling Synthetic Intermediate

The aryl iodide functionality at the ortho position of the benzoyl ring enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig couplings) [1]. This permits diversification of the benzohydrazide scaffold for library synthesis, generating analogues with varied substituents at the 2-position. The 3-iodo isomer cannot provide the same regiochemical diversification outcome, and non-halogenated analogues lack this synthetic handle entirely.

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